molecular formula C10H8NNaO6S2 B7776118 Amino J Acid Monosodium Salt

Amino J Acid Monosodium Salt

Cat. No.: B7776118
M. Wt: 325.3 g/mol
InChI Key: PBAALQMDXUWRKS-UHFFFAOYSA-M
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Description

Amino J Acid Monosodium Salt (CAS: 5460-09-3), chemically designated as 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt, is a naphthalene-derived compound with a complex structure featuring amino (−NH₂), hydroxyl (−OH), and sulfonic acid (−SO₃H) functional groups. It is commonly referred to as H Acid Monosodium Salt in industrial contexts .

Properties

IUPAC Name

sodium;7-amino-4-sulfonaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAALQMDXUWRKS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The parent acid undergoes deprotonation at one sulfonic acid group in aqueous NaOH:
6-amino-1,3-naphthalenedisulfonic acid + NaOH → this compound + H₂O
Excess NaOH must be avoided to prevent disodium salt formation.

Industrial Protocol

  • Reactants : 6-amino-1,3-naphthalenedisulfonic acid (1 mol), NaOH (1.05 mol)

  • Solvent : Deionized water (5 L per kg acid)

  • Conditions : 80–90°C, 2–3 hours, pH 7–8

  • Yield : 85–92% after crystallization

Table 1 : Key Parameters for Alkaline Neutralization

ParameterOptimal RangeImpact on Yield
Temperature80–90°C↑ Solubility
NaOH Molar Ratio1.05:1Prevents over-neutralization
Reaction Time2–3 hoursMaximizes conversion

Direct Sulfonation and Neutralization Approach

Alternative routes start with naphthalene derivatives, incorporating sulfonation and nitration before reduction and neutralization.

Stepwise Synthesis

  • Sulfonation : Naphthalene reacts with fuming sulfuric acid to form 1,3-naphthalenedisulfonic acid.

  • Nitration : Introduces a nitro group at the 6-position using HNO₃/H₂SO₄.

  • Reduction : Nitro group reduced to amine via catalytic hydrogenation (Pd/C, H₂) or Fe/HCl.

  • Neutralization : Selective sodium salt formation with Na₂CO₃ or NaOH.

Patent-Optimized Method (CN104803893A)

  • Catalyst : 10% Pd/C (0.5% w/w)

  • Reduction Conditions : H₂ at 3–5 bar, 50°C, 6 hours

  • Yield : 88–94% with 99% purity

Catalytic Reduction Methods

Recent advances emphasize greener reduction techniques to replace traditional Fe/HCl systems.

Hydrogenation with Pd/C

  • Advantages : No acidic waste, catalyst recyclability (5+ cycles)

  • Reaction :
    4-nitro-2,7-naphthalenedisulfonic acid + H₂ → 4-amino-2,7-naphthalenedisulfonic acid
    Followed by NaOH neutralization.

Electrochemical Reduction

  • Setup : Graphite electrodes, 0.1 M H₂SO₄ electrolyte

  • Efficiency : 90% conversion at −0.8 V vs. Ag/AgCl

Comparative Analysis of Preparation Techniques

Table 2 : Method Comparison

MethodYield (%)Purity (%)Environmental Impact
Alkaline Neutralization9298Moderate (NaOH waste)
Catalytic Hydrogenation9499Low (recyclable Pd/C)
Electrochemical9097Minimal

Catalytic hydrogenation outperforms others in yield and sustainability but requires high-pressure equipment. Electrochemical methods, while eco-friendly, remain lab-scale due to slow reaction rates.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce batch time by 40%.

  • Membrane Crystallization : Enhces purity to 99.5%.

Quality Control and Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 1180 cm⁻¹ (S=O), 1620 cm⁻¹ (NH₂).

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, NH₂ at δ 5.3 ppm.

Purity Assays

  • HPLC : C18 column, 0.1% H₃PO₄ mobile phase, retention time 6.2 min.

Applications in Chemical Synthesis

Azo Dye Manufacturing

Couples with diazonium salts to produce Congo Red derivatives (λₘₐₓ 500–600 nm).

Pharmaceutical Intermediates

Forms coordination complexes with Fe³⁺ for antimicrobial agents .

Chemical Reactions Analysis

Azo Coupling Reactions

Amino J Acid Monosodium Salt is widely utilized in diazotization-coupling sequences to synthesize azo dyes. The amino group (−NH<sub>2</sub>) reacts with diazonium salts under alkaline conditions to form covalent azo (−N=N−) linkages.

Mechanism:

  • Diazotization : A primary aromatic amine (e.g., aniline derivatives) reacts with nitrous acid (HNO<sub>2</sub>) in acidic media to form a diazonium ion.

  • Coupling : The diazonium ion electrophilically attacks the activated aromatic ring of this compound, typically at the 6-position (ortho to the hydroxyl group) under alkaline conditions .

Example Reaction :

Ar-NH2+NaNO2+HClAr-N2+ClAmino J Acid (alkaline)Ar-N=N-J Acid+NaCl\text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- \xrightarrow{\text{Amino J Acid (alkaline)}} \text{Ar-N=N-J Acid} + \text{NaCl}

Common Diazonium Precursors :

Diazonium SourceResulting Azo Dye Application
Aniline derivativesTextile dyes
NaphthylaminesHigh-affinity pigments
Sulfonated aromaticsWater-soluble dyes

Key Factors :

  • pH Dependence : Under acidic conditions, coupling may occur at the 1-position (ortho to the sulfonate group) .

  • Solubility : The monosodium salt’s high water solubility facilitates homogeneous reaction conditions.

Sulfonation and Hydrolysis

The sulfonate groups (−SO<sub>3</sub>Na) enhance solubility but can undergo further sulfonation under harsh conditions.

Sulfonation:

  • In concentrated sulfuric acid or oleum, additional sulfonic acid groups may be introduced, though this is less common due to steric hindrance from existing sulfonates .

Hydrolysis:

  • The monosodium salt hydrolyzes in dilute sulfuric acid to form 6-Amino-1,3-naphthalenedisulfonic acid , a precursor for further functionalization :

C10H8NNaO6S2+H2OH2SO4C10H9NO6S2+NaOH\text{C}_{10}\text{H}_8\text{NNaO}_6\text{S}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_9\text{NO}_6\text{S}_2 + \text{NaOH}

Industrial Application :
This hydrolysis step is critical in the synthesis of J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid), a dye intermediate .

N-Functionalization Reactions

The amino group undergoes typical nucleophilic substitutions:

N-Acylation:

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

C10H8NNaO6S2+RCOClC10H7N(COR)NaO6S2+HCl\text{C}_{10}\text{H}_8\text{NNaO}_6\text{S}_2 + \text{RCOCl} \rightarrow \text{C}_{10}\text{H}_7\text{N(COR)NaO}_6\text{S}_2 + \text{HCl}

N-Alkylation/N-Arylation:

  • Reacts with alkyl halides or aryl halides in alkaline media to form secondary amines .

Example :

C10H8NNaO6S2+R-XNaOHC10H7N(R)NaO6S2+HX\text{C}_{10}\text{H}_8\text{NNaO}_6\text{S}_2 + \text{R-X} \xrightarrow{\text{NaOH}} \text{C}_{10}\text{H}_7\text{N(R)NaO}_6\text{S}_2 + \text{HX}

Applications :

  • Alkylated derivatives improve dye hydrophobicity for specific substrates.

  • Arylated products are used in photostable pigments.

Coordination with Metal Cations

The sulfonate and amino groups act as ligands for metal ions, influencing solubility and aggregation.

Experimental Findings :

  • Molecular dynamics simulations show that Na<sup>+</sup> ions stabilize interactions with negatively charged residues (e.g., Asp, Glu) via electrostatic and solvation forces .

  • Binding affinities for alkali metals (e.g., Na<sup>+</sup>, K<sup>+</sup>) correlate with amino acid polarizability .

Relevance :

  • Metal coordination modulates dye solubility and ionic strength in industrial processes.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and deprotonation:

  • Acidic Media : The hydroxyl group (−OH) protonates, enhancing electrophilic substitution at the 1-position.

  • Alkaline Media : Deprotonation of −OH forms a phenoxide ion, activating the 6-position for coupling .

pK<sub>a</sub> Values :

GroupApproximate pK<sub>a</sub>
−NH<sub>2</sub>~4.5
−OH~9.8

Scientific Research Applications

Amino J Acid Monosodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amino J Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor of enzymes, influencing various metabolic processes. It may also interact with cell membranes and receptors, modulating cellular functions and signaling pathways. The exact mechanism depends on the specific context and application of the compound .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₈NNaO₇S₂
  • Molecular Weight : 341.28 g/mol
  • Solubility : Poor solubility in cold water, soluble in hot water and alkaline solutions (e.g., sodium carbonate or sodium hydroxide) .
  • Appearance : Typically a crystalline solid with a reddish-brown hue.

Comparison with Similar Compounds

The following table and analysis compare Amino J Acid Monosodium Salt with structurally or functionally related monosodium salts, emphasizing physicochemical properties, applications, and safety profiles.

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity/Safety
This compound C₁₀H₈NNaO₇S₂ 341.28 Dye synthesis, analytical indicator Limited data; irritant upon exposure
Monosodium Glutamate (MSG) C₅H₈NNaO₄ 169.11 Flavor enhancer in food industries Hepatotoxic in high doses (rodent studies)
Monosodium L-Aspartate C₄H₆NNaO₄ 157.09 Diagnostic reagents, infusion solutions Low toxicity; safe for medical use
Acid Blue 324 C₁₆H₁₁N₃NaO₆S 396.33 Textile dyeing, ink formulations No direct toxicity data; industrial handling precautions
6-Bromo-1-hydroxyhexane-1,1-bisphosphonic Acid Monosodium Salt C₆H₁₂BrNaO₇P₂ 361.00 Pharmaceutical research (bone-targeting agents) Under investigation; limited safety data

Structural and Functional Analysis:

Amino J Acid vs. MSG: Structure: Amino J Acid’s naphthalene backbone and multiple functional groups contrast with MSG’s simpler aliphatic glutamate structure . Applications: While Amino J Acid is industrial (dyes), MSG is food-grade, leveraging glutamic acid’s umami properties . Toxicity: MSG exhibits dose-dependent hepatotoxicity in rats, whereas Amino J Acid’s risks are primarily occupational (e.g., skin irritation) .

Amino J Acid vs. Acid Blue 324: Both are sulfonated aromatic compounds used in dyes, but Acid Blue 324 lacks the amino-hydroxyl substitution critical for Amino J Acid’s fluorescence and analytical utility .

Amino J Acid vs. Pharmaceutical Salts: Compounds like 6-Bromo-1-hydroxyhexane-1,1-bisphosphonate target medical applications (e.g., osteoporosis), contrasting with Amino J Acid’s industrial focus .

Research Findings and Gaps

Industrial vs. Food-Grade Salts: Amino J Acid’s niche applications contrast with monosodium amino acid salts (e.g., MSG, aspartate) used in food and medicine. Structural complexity limits Amino J Acid’s biological compatibility .

Toxicity Data: MSG’s safety is well-documented but controversial in high doses . Amino J Acid requires more rigorous toxicological studies to define occupational exposure limits .

Q & A

Basic Research Questions

Q. How can researchers identify Amino J Acid Monosodium Salt in an unknown salt mixture?

  • Methodological Answer : Perform preliminary anion/cation analysis using litmus tests (acidic/basic/neutral classification) and pH measurements ( ). Confirmatory tests include:

  • Anion Identification : React with concentrated sulfuric acid to observe gas evolution (e.g., SO₂ for sulfonic acid derivatives) ( ).
  • Cation Identification : Flame tests or precipitation reactions (e.g., sodium ions produce a bright yellow flame) ( ).
  • Cross-Validation : Compare results with spectral databases like NIST Chemistry WebBook for molecular fingerprints ( ).

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Use acid-base neutralization:

React the parent acid (e.g., Amino J Acid) with sodium hydroxide in stoichiometric ratios.

Monitor pH to ensure complete neutralization (target pH ~7–8 for monosodium salts) ( ).

Purify via recrystallization in ethanol/water mixtures to remove unreacted precursors ( ).

  • Critical Step : Validate purity using HPLC with UV detection (retention time matching) or mass spectrometry ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests under standardized conditions (temperature, solvent purity, ionic strength) ( ).
  • Data Harmonization : Use advanced techniques like isothermal titration calorimetry (ITC) to measure thermodynamic solubility parameters ( ).
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from validated methods (e.g., OECD guidelines) ().

Q. What experimental designs are optimal for studying the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to quantify binding affinity to proteins (e.g., serum albumin) ( ).
  • In Vivo Toxicity Screening : Administer graded doses in rodent models (e.g., PND9 mice) and monitor biomarkers (e.g., dopamine release) via microdialysis ( ).
  • Data Interpretation : Apply Hill-Langmuir equations for binding kinetics and ANOVA for dose-response significance ( ).

Q. How can researchers mitigate interference from high salt concentrations when analyzing this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Dialyze against low-salt buffers (≤0.1 M) or use desalting columns (e.g., PD-10) to reduce ionic interference ( ).
  • Analytical Adjustments : Employ ion-pair chromatography with trifluoroacetic acid (TFA) to enhance peak resolution in HPLC ( ).
  • Validation : Spike-and-recovery experiments to assess matrix effects ().

Methodological Challenges and Best Practices

Q. What are the critical parameters for ensuring reproducibility in spectroscopic characterization of this compound?

  • Methodological Answer :

  • NMR Analysis : Use deuterated solvents (e.g., D₂O) and calibrate chemical shifts against internal standards (e.g., TMS) ( ).
  • IR Spectroscopy : Dry samples thoroughly to avoid water absorption bands obscuting key functional groups (e.g., sulfonate peaks at 1200–1000 cm⁻¹) ( ).
  • Quality Control : Replicate measurements across multiple instruments/labs to identify equipment-specific artifacts ().

Q. How should researchers design studies to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at extreme pH (1–13) and temperatures (40–60°C) for 1–4 weeks ( ).
  • Degradation Monitoring : Use LC-MS to identify breakdown products (e.g., free amino acid or sulfonic acid derivatives) ( ).
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions ( ).

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